molecular formula C22H17ClF3NO B14946321 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-phenylethyl)benzamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-phenylethyl)benzamide

Cat. No.: B14946321
M. Wt: 403.8 g/mol
InChI Key: ZSILRCUXELWBGM-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-phenylethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a trifluoromethyl group, a chloro group, and a phenylethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-phenylethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)aniline and 2-phenylethylamine.

    Acylation Reaction: The aniline derivative undergoes an acylation reaction with benzoyl chloride in the presence of a base such as pyridine or triethylamine to form the benzamide intermediate.

    Coupling Reaction: The benzamide intermediate is then coupled with 2-phenylethylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-phenylethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The benzamide group can be reduced to form amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution Reactions: Formation of substituted benzamides.

    Oxidation Reactions: Formation of ketones or carboxylic acids.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-phenylethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting specific receptors or enzymes.

    Material Science: It is used as a building block in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Biological Studies: It is employed in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chloro groups enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

  • 2-chloro-5-(trifluoromethyl)aniline
  • 2-phenylethylamine
  • N-(2-chloro-5-(trifluoromethyl)phenyl)benzamide

Comparison: N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-phenylethyl)benzamide is unique due to the presence of both the trifluoromethyl and phenylethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, binding affinity, and selectivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H17ClF3NO

Molecular Weight

403.8 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-phenylethyl)benzamide

InChI

InChI=1S/C22H17ClF3NO/c23-19-13-12-17(22(24,25)26)14-20(19)27-21(28)18-9-5-4-8-16(18)11-10-15-6-2-1-3-7-15/h1-9,12-14H,10-11H2,(H,27,28)

InChI Key

ZSILRCUXELWBGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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